molecular formula C18H18ClNO4S2 B2836298 1-(5-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)thiophen-2-yl)ethanone CAS No. 2034609-23-7

1-(5-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)thiophen-2-yl)ethanone

Cat. No.: B2836298
CAS No.: 2034609-23-7
M. Wt: 411.92
InChI Key: WKTYHLMIAZSVIV-UHFFFAOYSA-N
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Description

1-(5-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)thiophen-2-yl)ethanone is a complex organic compound that features a unique combination of functional groups, including a thiazepane ring, a thiophene ring, and a chlorophenyl group

Preparation Methods

The synthesis of 1-(5-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)thiophen-2-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazepane Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazepane ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound as the starting material.

    Attachment of the Thiophene Ring: The thiophene ring is attached through a coupling reaction, which may involve palladium-catalyzed cross-coupling techniques.

    Final Assembly:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and advanced purification techniques.

Chemical Reactions Analysis

1-(5-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)thiophen-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Coupling Reactions: The thiophene ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common reagents used in these reactions include palladium catalysts, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)thiophen-2-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound’s interactions with enzymes and receptors are of interest for understanding biochemical pathways and developing new therapeutic agents.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(5-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)thiophen-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

1-(5-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)thiophen-2-yl)ethanone can be compared with other compounds that have similar structural features, such as:

    Thiazepane Derivatives: Compounds with a thiazepane ring often exhibit similar biological activities and can be used as reference points for understanding the unique properties of the target compound.

    Thiophene Derivatives: These compounds are known for their electronic properties and are used in materials science and medicinal chemistry.

    Chlorophenyl Compounds: The presence of a chlorophenyl group can influence the compound’s reactivity and interaction with biological targets.

Properties

IUPAC Name

1-[5-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepane-4-carbonyl]thiophen-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4S2/c1-12(21)15-6-7-16(25-15)18(22)20-9-8-17(26(23,24)11-10-20)13-4-2-3-5-14(13)19/h2-7,17H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTYHLMIAZSVIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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